Benzonitrile, 4-(5-propyl-2-pyridinyl)-

Description

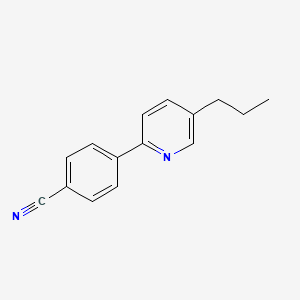

Benzonitrile, 4-(5-propyl-2-pyridinyl)-, is a specialized aromatic nitrile derivative characterized by a benzonitrile core substituted at the para position with a 5-propyl-2-pyridinyl group. This structural motif combines electron-withdrawing (cyano group) and electron-donating (pyridinyl) components, rendering it valuable in materials science, particularly in organic light-emitting diodes (OLEDs). Recent patents highlight its application in thermally activated delayed fluorescence (TADF) materials, where its twisted intramolecular charge-transfer (TICT) properties enhance electroluminescence efficiency . The compound’s design leverages steric and electronic effects to optimize excited-state dynamics, critical for OLED performance.

Properties

CAS No. |

99217-27-3 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-(5-propylpyridin-2-yl)benzonitrile |

InChI |

InChI=1S/C15H14N2/c1-2-3-13-6-9-15(17-11-13)14-7-4-12(10-16)5-8-14/h4-9,11H,2-3H2,1H3 |

InChI Key |

HYBZAFSPFHNSAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(5-propyl-2-pyridinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .

Industrial Production Methods: In industrial settings, the production of benzonitrile, 4-(5-propyl-2-pyridinyl)- can be scaled up using similar synthetic routes. The use of ionic liquids as recycling agents has been explored to enhance the efficiency and sustainability of the process. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(5-propyl-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize benzonitrile derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce benzonitrile derivatives to their corresponding amines.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) to introduce cyano groups into the benzene ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzonitrile derivatives can yield benzoic acid, while reduction can produce benzylamine .

Scientific Research Applications

Chemistry: Benzonitrile, 4-(5-propyl-2-pyridinyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with transition metals, which are useful in catalysis and material science .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .

Industry: In the industrial sector, benzonitrile, 4-(5-propyl-2-pyridinyl)- is used in the production of dyes, pesticides, and advanced coatings. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of benzonitrile, 4-(5-propyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : All compounds feature a benzonitrile core, but substituents vary significantly. The pyridinyl group in the target compound provides π-conjugation, while ND-14’s trifluoromethyl group enhances metabolic stability in pharmaceuticals .

- Steric Effects : The 5-propyl-2-pyridinyl group introduces steric hindrance, promoting TICT states for delayed fluorescence in OLEDs, unlike ND-14’s rigid thioxo-imidazolidinyl backbone .

Target Compound:

Related compounds (e.g., ND-14) use microwave-assisted synthesis in polar aprotic solvents (e.g., DMF) under controlled conditions .

Photophysical and Electronic Properties

Fluorescence and Solvent Effects:

- Target Compound : The pyridinyl group facilitates charge-transfer states, as observed in TADF materials. Solvent polarity modulates emission spectra, with higher polarity inducing red shifts and broader bandwidths—consistent with TICT behavior .

- ND-14: Lacks fluorescence due to its thioxo-imidazolidinyl group, which quenches excited states via non-radiative decay .

- Thiadiazolo-Pyrimidinyl Derivative : Extended conjugation via the thiadiazolo group may enable visible-light absorption, though specific data are unavailable .

Dipole Moments :

- The target compound’s dipole moment increases in polar solvents, enhancing charge separation for OLED applications .

OLED Performance

Benzonitrile, 4-(5-propyl-2-pyridinyl)-, outperforms simpler benzonitriles (e.g., p-methoxyphenylacetonitrile) in OLEDs due to:

- TADF Efficiency : Delayed fluorescence via reverse intersystem crossing (RISC) improves device lifetime .

- Steric Tuning : The propyl group balances planarity and twist, optimizing radiative decay rates .

Limitations vs. Alternatives

- Synthetic Complexity : The thiadiazolo-pyrimidinyl derivative requires multi-step synthesis, limiting scalability compared to the target compound’s simpler architecture .

Biological Activity

Benzonitrile, 4-(5-propyl-2-pyridinyl)-, also known as 4-(5-propyl-2-pyridyl)benzonitrile, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H14N2

- Molecular Weight : 238.29 g/mol

- CAS Number : 99217-27-3

Biological Activities

Research has indicated that Benzonitrile, 4-(5-propyl-2-pyridinyl)- exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains and fungi. It has been tested for its efficacy in inhibiting the growth of pathogens, making it a candidate for further development in antimicrobial therapies .

- Anticancer Potential : Preliminary investigations suggest that Benzonitrile derivatives can induce apoptosis in cancer cells. The compound's mechanism involves the modulation of cell signaling pathways associated with cancer progression. For instance, it has been noted to affect the expression of genes involved in cell cycle regulation and apoptosis .

The biological activity of Benzonitrile, 4-(5-propyl-2-pyridinyl)- is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.

- Receptor Modulation : It potentially acts on various receptors involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli.

Research Findings

Several studies have investigated the biological activity of Benzonitrile, 4-(5-propyl-2-pyridinyl)-. Below are some key findings:

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of Benzonitrile derivatives against multi-drug resistant bacterial strains. The compound was tested alongside standard antibiotics, showing synergistic effects that could enhance therapeutic outcomes.

- Cancer Research : In vitro studies conducted on various cancer cell lines revealed that Benzonitrile, 4-(5-propyl-2-pyridinyl)- could significantly reduce cell viability and promote apoptotic pathways. This research underscores its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.